2-Methylquinoline-6-carboxylic acid
Overview
Description
2-Methylquinoline-6-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H9NO2. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their diverse biological activities .
Preparation Methods
The synthesis of 2-Methylquinoline-6-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction is catalyzed by acids such as sulfuric acid or phosphoric acid . Another method is the Pfitzinger reaction, which involves the condensation of isatin with a ketone in the presence of an alkaline medium . Industrial production methods often employ eco-friendly and sustainable processes, such as microwave-assisted synthesis and solvent-free reactions, to minimize environmental impact .
Chemical Reactions Analysis
2-Methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-6-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into 2-methylquinoline using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methylquinoline-6-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, anticancer, and antimicrobial agents
Industry: It is utilized in the production of dyes, pigments, and pH indicators.
Mechanism of Action
The mechanism of action of 2-Methylquinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
2-Methylquinoline-6-carboxylic acid can be compared with other quinoline derivatives, such as:
Quinoline-6-carboxylic acid: Lacks the methyl group at the 2-position, which can affect its reactivity and biological activity.
2-Methylquinoline: Lacks the carboxylic acid group, which influences its solubility and chemical behavior.
6-Methylquinoline: Has the methyl group at the 6-position instead of the 2-position, leading to different chemical properties and applications
The presence of both the methyl and carboxylic acid groups in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
2-methylquinoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-2-3-8-6-9(11(13)14)4-5-10(8)12-7/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZONZQFTYGVOOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345434 | |
Record name | 2-methylquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635-80-3 | |
Record name | 2-methylquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylquinoline-6-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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